molecular formula C25H34N4O3 B11439422 5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11439422
M. Wt: 438.6 g/mol
InChI Key: STFDJZNEOSYWML-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl ring, an ethoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexyl and triazolopyrimidine intermediates. The key steps include:

    Formation of the Cyclohexyl Intermediate: This involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-ethoxybenzaldehyde and hydrazine hydrate, under acidic conditions to form the triazolopyrimidine ring.

    Coupling of Intermediates: The final step involves the esterification of the cyclohexyl intermediate with the triazolopyrimidine core using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: A structurally related compound with similar triazolopyrimidine core but different substituents.

    5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Another compound with a similar cyclohexyl structure but different functional groups.

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a cyclohexyl ring, an ethoxyphenyl group, and a triazolopyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H34N4O3

Molecular Weight

438.6 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H34N4O3/c1-6-31-19-10-8-18(9-11-19)23-22(17(5)28-25-26-14-27-29(23)25)24(30)32-21-13-16(4)7-12-20(21)15(2)3/h8-11,14-16,20-21,23H,6-7,12-13H2,1-5H3,(H,26,27,28)

InChI Key

STFDJZNEOSYWML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC4CC(CCC4C(C)C)C

Origin of Product

United States

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